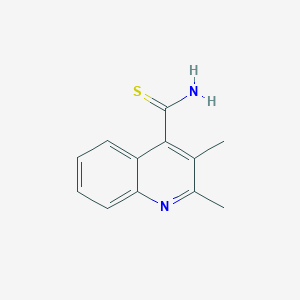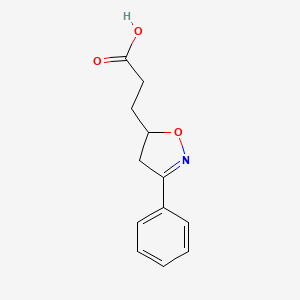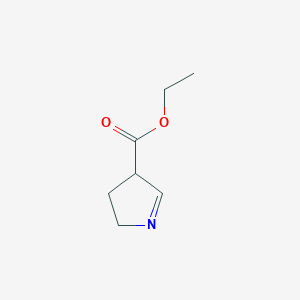
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family It is characterized by a five-membered ring containing one nitrogen atom and an ester functional group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of ethyl acetoacetate with ammonia or primary amines under acidic conditions to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylates.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkylating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dicarboxylates.
Reduction: Pyrrole-4-carbinol or pyrrole-4-carbaldehyde.
Substitution: Halogenated or alkylated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the active pyrrole moiety, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate : Similar structure but with an additional ethoxy group.
- Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate : Contains a pyran ring instead of a pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ester group, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5-6H,2-4H2,1H3 |
Clave InChI |
YNAXGNQDDXYYPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
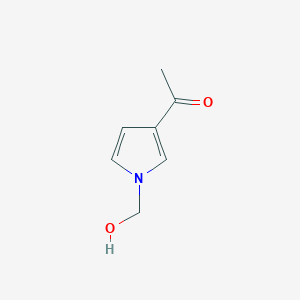

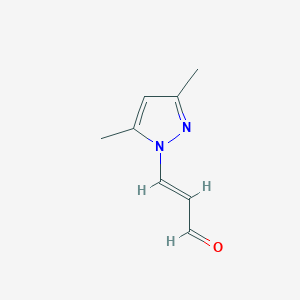
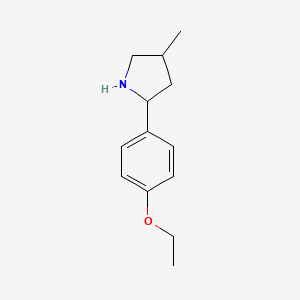
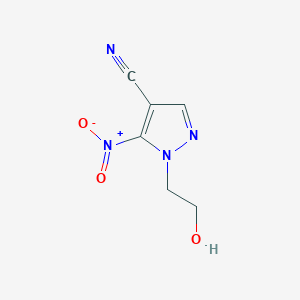

copper](/img/structure/B12886671.png)
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)

